1-Hydroxynaphthalene-2-sulfonyl chloride

描述

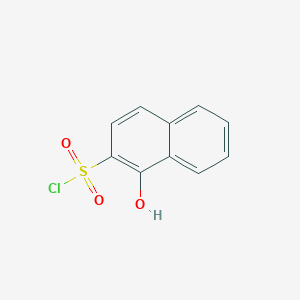

1-Hydroxynaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₇ClO₃S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and sulfonyl chloride functional groups. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.

准备方法

Synthetic Routes and Reaction Conditions: 1-Hydroxynaphthalene-2-sulfonyl chloride is typically synthesized through the sulfonation of 1-hydroxynaphthalene (also known as 1-naphthol) followed by chlorination. The process involves the following steps:

Sulfonation: 1-Hydroxynaphthalene is treated with sulfuric acid to introduce the sulfonic acid group, forming 1-hydroxynaphthalene-2-sulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Sulfonamide Formation

Sulfonyl chlorides readily react with amines to form sulfonamides. For 1-hydroxynaphthalene-2-sulfonyl chloride, this reaction proceeds via nucleophilic substitution at the sulfur center:

Key findings :

-

Catalyst optimization : Pyridine significantly enhances conversion rates by scavenging HCl (92% yield vs. 59% without catalyst) .

-

Microwave acceleration : Reactions under microwave irradiation (120°C, 60 min) achieve 76% conversion, reducing reaction times .

Table 1 : Reaction conditions for sulfonamide synthesis

| Catalyst | Temperature | Time | Conversion (%) |

|---|---|---|---|

| None | 60°C | 4 days | 59 |

| Pyridine | 60°C | 24 hrs | 92 |

| None | 120°C (mw) | 60 min | 76 |

Hydrolysis to Sulfonic Acids

Hydrolysis of sulfonyl chlorides generates sulfonic acids, a reaction accelerated in aqueous or protic media:

Key findings :

-

Hydrolysis rates depend on solvent polarity. In dichloromethane, conversion to sulfonic acid proceeds at 40–50°C with 98% yield .

-

Addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity .

Reduction to Thiols

Controlled reduction with zinc/HCl converts sulfonyl chlorides to thiols:

Key findings :

-

Optimal conditions: 40–50°C, HCl gas flow rate of 8–15 g/min, and 2–4 equivalents of concentrated HCl relative to zinc .

Nucleophilic Aromatic Substitution

The hydroxyl group at the 1-position activates the naphthalene ring for electrophilic substitution. For example:

Key findings :

-

Chlorosulfonation of 1-hydroxynaphthalene occurs regioselectively at the 2-position under mild conditions (45–70°C) .

-

Thionyl chloride (0.8–5 equivalents) ensures complete conversion of residual sulfonic acid intermediates to sulfonyl chlorides .

Cross-Coupling Reactions

Recent advances in Sandmeyer-type reactions enable chlorosulfonylation of aromatic amines. For 1-hydroxynaphthalene derivatives:

Key findings :

科学研究应用

Pharmaceutical Synthesis

One of the primary applications of 1-hydroxynaphthalene-2-sulfonyl chloride is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the preparation of sulfonamide antibiotics and other therapeutic agents. For instance, it has been utilized in the synthesis of naphthalenesulfonamide derivatives that exhibit antibacterial properties .

Case Study: Synthesis of Sulfonamide Antibiotics

- Objective : To synthesize a series of naphthalenesulfonamide derivatives.

- Method : The reaction involves coupling this compound with various amines.

- Results : The derivatives showed significant antibacterial activity against Gram-positive bacteria, demonstrating the compound's utility in drug development.

Agrochemical Development

In agrochemicals, this compound is employed to create herbicides and pesticides. Its ability to modify biological activity through sulfonylation makes it an essential building block for developing new agrochemical products.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Activity Level | Reference |

|---|---|---|---|

| Naphthalenesulfonamide | Herbicide | High | |

| Naphthalenesulfonylurea | Insecticide | Moderate |

Material Science

The compound is also used in material science for producing functionalized polymers and dyes. Its sulfonyl chloride group can react with various substrates to introduce sulfonate functionalities, enhancing solubility and thermal stability.

Case Study: Functionalized Polymers

- Objective : To develop polymers with enhanced properties.

- Method : Incorporation of this compound into polymer matrices.

- Results : The resulting polymers exhibited improved thermal stability and solubility in organic solvents.

作用机制

The mechanism of action of 1-hydroxynaphthalene-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

相似化合物的比较

Naphthalene-2-sulfonic acid: Similar structure but lacks the sulfonyl chloride group.

Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride compound used in organic synthesis.

Mesyl Chloride (Methanesulfonyl Chloride): A simpler sulfonyl chloride compound with similar reactivity.

Uniqueness: 1-Hydroxynaphthalene-2-sulfonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups on the naphthalene ring, providing a versatile platform for further chemical modifications and applications in various fields.

生物活性

1-Hydroxynaphthalene-2-sulfonyl chloride is an organosulfur compound notable for its sulfonyl chloride functional group attached to a naphthalene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antibacterial and antifungal properties. The following article explores the biological activity of this compound, supported by relevant research findings and data.

This compound appears as a white to light-colored crystalline solid, characterized by its insolubility in water and higher density compared to water. Its reactive sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial activity. In various studies, it has shown effectiveness against several bacterial strains, suggesting its potential as a therapeutic agent. Additionally, preliminary investigations have indicated antifungal properties, although more extensive studies are required to confirm these effects and elucidate the underlying mechanisms.

Interaction with Biological Macromolecules

The compound's ability to interact with proteins and nucleic acids is critical for its biological activity. These interactions may influence its efficacy as a drug candidate. For instance, studies have demonstrated that this compound can form complexes with proteins, which may alter their function and contribute to the compound's biological effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study published in a peer-reviewed journal reported that the compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, highlighting its potential as an antimicrobial agent .

- Cell Cycle Arrest : Another study explored the effects of naphthoquinone derivatives, including this compound, on cancer cell lines. Flow cytometric analysis revealed that these compounds could arrest the cell cycle in the G0/G1 phase in MCF-7 breast cancer cells, indicating possible anticancer properties .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can react with nucleophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids.

- Redox Processes : The presence of the sulfonyl group may facilitate redox reactions that enhance bioactivity, particularly in the context of cancer treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Diazo-1-naphthol-5-sulfonyl chloride | Contains diazo group; similar aromatic structure | Known for explosive properties under certain conditions |

| 2-Hydroxyethane-1-sulfonyl chloride | Aliphatic sulfonyl chloride | More soluble in water compared to naphthalene derivatives |

| 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride | Contains diazo and oxo groups | Exhibits different reactivity patterns due to additional functional groups |

The distinct combination of hydroxyl and sulfonyl chloride groups on the naphthalene ring contributes to the unique reactivity and potential applications of this compound compared to similar compounds.

属性

IUPAC Name |

1-hydroxynaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTWZNKNUFKRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。